1-(3-Nitrophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
NPPD , is a complex organic compound with a fused pyrrole-chromene ring system. Let’s break down its structure:
- The pyrrole ring contributes to its aromatic character and reactivity.
- The chromene moiety imparts rigidity and conjugation.
NPPD exhibits interesting pharmacological properties, making it a subject of scientific investigation.
Preparation Methods
Synthetic Routes::
Nitration of Phenylpyrrole: The synthesis typically begins with the nitration of phenylpyrrole to yield 3-nitrophenylpyrrole.
Alkylation and Cyclization: The alkylation of 3-nitrophenylpyrrole with propan-2-ol (isopropanol) followed by cyclization under acidic conditions leads to NPPD.
- Industrial-scale production of NPPD involves optimization of the synthetic steps mentioned above. Catalysts and reaction conditions are carefully chosen to achieve high yields.
Chemical Reactions Analysis
NPPD undergoes several reactions:
Reduction: Reduction of the nitro group to an amino group using reducing agents like .
Substitution: NPPD can undergo nucleophilic substitution reactions at the pyrrole nitrogen or chromene carbon.
Oxidation: Oxidation of the dihydrochromene moiety can lead to various products.
Major products:
Amino-NPPD: Formed after nitro group reduction.
Substituted NPPD derivatives: Result from nucleophilic substitutions.
Scientific Research Applications
NPPD finds applications in:
Medicinal Chemistry: It’s explored as a potential drug candidate due to its unique structure and biological activity.
Antioxidant Properties: NPPD exhibits antioxidant effects, protecting cells from oxidative stress.
Photophysical Studies: Researchers investigate its photophysical properties for optoelectronic applications.
Mechanism of Action
Molecular Targets: NPPD interacts with specific receptors or enzymes, modulating cellular processes.
Pathways: It may affect signaling pathways related to inflammation, oxidative stress, or cell survival.
Comparison with Similar Compounds
NPPD stands out due to its fused pyrrole-chromene scaffold. Similar compounds include:
Pyrrolochromenes: Share the pyrrole-chromene core but differ in substituents.
Nitrophenylpyrroles: Lack the chromene ring.
: Reference: ChemSpider
Properties
Molecular Formula |
C23H22N2O6 |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
1-(3-nitrophenyl)-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H22N2O6/c1-14(2)30-12-6-11-24-20(15-7-5-8-16(13-15)25(28)29)19-21(26)17-9-3-4-10-18(17)31-22(19)23(24)27/h3-5,7-10,13-14,20H,6,11-12H2,1-2H3 |
InChI Key |
SVOBXKXHYTYTOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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